molecular formula C74H114N20O17 B1142083 Myelin Basic Protein (87-99) CAS No. 118506-26-6

Myelin Basic Protein (87-99)

カタログ番号 B1142083
CAS番号: 118506-26-6
分子量: 1555.82
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

MBP87–99 and its altered peptide analogs have been synthesized using solid-phase peptide synthesis (SPPS), utilizing the Fmoc/tBu methodology combined with 2-chlorotrityl chloride resin (CLTR-Cl). These analogs, specifically with substitutions at positions 91 and/or 96, have shown therapeutic efficacy in EAE models, highlighting the importance of these residues in T-cell receptor (TCR) interactions and the immune response in MS (Emmanouil et al., 2018).

Molecular Structure Analysis

The molecular dynamics studies of MBP87–99 and its antagonists have provided insights into the interaction with the human leukocyte antigen HLA-DR2b. These studies suggest that alterations in the peptide structure, particularly at positions 91 and 96, can modulate its interaction with the TCR and MHC, potentially explaining the therapeutic effects of altered peptide ligands (APLs) in MS (Mantzourani et al., 2007).

科学的研究の応用

Specific Scientific Field

This application falls under the field of Neuroscience and Psychiatry .

Summary of the Application

Myelin Basic Protein (MBP) (87-99) has been used in research to study its effects on depression. Researchers have evaluated the antidepressant effects of immunization with altered peptide ligands of MBP .

Methods of Application

The method involved systemic immunization with altered myelin basic protein peptide. A single dose of subcutaneously administered MBP87 99[A91, A96] was used in the study .

Results or Outcomes

The study found that this treatment produced antidepressant-like effects by decreasing immobility in the forced swim test and by reducing the escape latency and escape failures in the learned helplessness paradigm .

Multiple Sclerosis Research

Specific Scientific Field

This application is in the field of Neurology and Immunology .

Summary of the Application

MBP (87-99) is a major antigenic component implicated in the pathophysiology of multiple sclerosis (MS). It has been used in research to study its role in MS and experimental autoimmune encephalomyelitis (EAE) .

Methods of Application

In this study, cyclic altered peptide analogues of MBP 87–99 with substitutions at positions 91 and/or 96 were tested for protective effects when administered using prophylactic or early therapeutic protocols in MBP 72–85 -induced EAE in Lewis rats .

Results or Outcomes

The study found that certain cyclic peptides, but not wild-type linear MBP 87–99, strongly inhibited MBP 72–85 -induced EAE in Lewis rats when administered using prophylactic and early therapeutic vaccination protocols .

Protein Translation Research

Specific Scientific Field

This application is in the field of Molecular Biology .

Summary of the Application

MBP interacts with core ribosomal proteins, RNA helicase Ddx28 and RNA-binding proteins STAU1, TDP-43, ADAR-1 and hnRNP A0, which are involved in various stages of RNA biogenesis and processing .

Methods of Application

The study used formaldehyde-induced cross-linking followed by immunoprecipitation and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to elucidate the interaction network of MBP in mammalian cells .

Results or Outcomes

The data suggest that MBP may be more actively involved in myelination not only as a main building block but also as a self-regulating element .

Neurodegeneration Research

Specific Scientific Field

This application is in the field of Neuroscience .

Summary of the Application

MBP (87-99) is an encephalitogenic peptide that induces basic protein-specific T cell proliferation. It causes a Th1 polarization in peripheral blood mononuclear cells, which is implicated in multiple sclerosis (MS) .

Methods of Application

The method involved the use of MBP (87-99) as an encephalitogenic peptide to induce T cell proliferation .

Results or Outcomes

The study found that MBP (87-99) causes a Th1 polarization in peripheral blood mononuclear cells .

Marker for Oligodendrocytes and Schwann Cells

Specific Scientific Field

This application is in the field of Cell Biology .

Summary of the Application

MBP serves as a marker for oligodendrocytes and Schwann cells. It appears to play a significant role in the etiology of multiple sclerosis and experimental autoimmune encephalomyelitis .

Methods of Application

The method involved the use of MBP (87-99) as a marker for oligodendrocytes and Schwann cells .

Results or Outcomes

The study found that MBP is a marker for malignant schwannomas .

Protein Translation Research

Specific Scientific Field

This application is in the field of Molecular Biology .

Summary of the Application

MBP interacts with core ribosomal proteins, RNA helicase Ddx28, and RNA-binding proteins STAU1, TDP-43, ADAR-1, and hnRNP A0, which are involved in various stages of RNA biogenesis and processing .

Methods of Application

The study used formaldehyde-induced cross-linking followed by immunoprecipitation and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to elucidate the interaction network of MBP in mammalian cells .

Results or Outcomes

The data suggest that MBP may be more actively involved in myelination not only as a main building block but also as a self-regulating element .

Safety And Hazards

When handling Myelin Basic Protein (87-99), it is recommended to wear suitable protective clothing, avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, prevent fire caused by electrostatic discharge steam, and store the container tightly closed in a dry, cool and well-ventilated place .

将来の方向性

While a direct role for Myelin Basic Protein (87-99) as a primary antigen in human MS is unclear, it is clear that MBP and its functions in myelin formation and long-term maintenance are linked to MS . Future research may focus on further understanding the role of this peptide in the pathogenesis of MS and exploring its potential as a therapeutic target .

特性

IUPAC Name

(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C74H114N20O17/c1-9-41(6)58(70(107)89-57(40(4)5)69(106)92-60(43(8)96)71(108)93-31-19-27-53(93)67(104)84-48(26-18-30-81-74(78)79)62(99)91-59(42(7)95)72(109)94-32-20-28-54(94)73(110)111)90-66(103)52(36-55(76)97)87-61(98)47(25-16-17-29-75)83-63(100)49(33-44-21-12-10-13-22-44)85-64(101)50(34-45-23-14-11-15-24-45)86-65(102)51(35-46-37-80-38-82-46)88-68(105)56(77)39(2)3/h10-15,21-24,37-43,47-54,56-60,95-96H,9,16-20,25-36,75,77H2,1-8H3,(H2,76,97)(H,80,82)(H,83,100)(H,84,104)(H,85,101)(H,86,102)(H,87,98)(H,88,105)(H,89,107)(H,90,103)(H,91,99)(H,92,106)(H,110,111)(H4,78,79,81)/t41-,42+,43+,47-,48-,49-,50-,51-,52-,53-,54-,56-,57-,58-,59-,60-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSZRUKIAIQNAZ-SAKFXWCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C74H114N20O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1555.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Myelin Basic Protein (87-99)

Citations

For This Compound
35
Citations
M Katsara, E Yuriev, PA Ramsland, T Tselios… - …, 2009 - Wiley Online Library
… We synthesized two mutant peptides from myelin basic protein 87–99 (MBP 87–99 ), an immunodominant peptide epitope identified in MS. Mutations of residues K 91 and P 96 , known …
Number of citations: 52 onlinelibrary.wiley.com
M Emmanouil, V Tseveleki, I Triantafyllakou, A Nteli… - Molecules, 2018 - mdpi.com
In this report, amide-linked cyclic peptide analogues of the 87–99 myelin basic protein (MBP) epitope, a candidate autoantigen in multiple sclerosis (MS), are tested for therapeutic …
Number of citations: 8 www.mdpi.com
R Ufret-Vincenty, SH Pak, L Quigley… - FASEB …, 1998 - utsouthwestern.elsevierpure.com
Although a large body of circumstantial evidence supports the existence of crossreacting antigens between microorganisms and host, the relevance of this phenomenom as a causal …
Number of citations: 0 utsouthwestern.elsevierpure.com
B Gran, LR Tranquill, M Chen, B Bielekova, W Zhou… - Neurology, 2000 - AAN Enterprises
Objective: To define the mechanism of action of glatiramer acetate (GA; formerly known as copolymer-1) as an immunomodulatory treatment for MS. Background: The proposed …
Number of citations: 228 n.neurology.org
C Koukoulitsa, E Chontzopoulou, S Kiriakidi… - Brain sciences, 2020 - mdpi.com
Multiple sclerosis (MS) is a serious central nervous system (CNS) disease responsible for disability problems and deterioration of the quality of life. Several approaches have been …
Number of citations: 7 www.mdpi.com
EG Spack - Expert Opinion on Investigational Drugs, 1997 - Taylor & Francis
Within the past year a host of antigen-specific therapies for multiple sclerosis (MS) progressed along the path from IND submission to FDA approval. The Immune Response Corporation …
Number of citations: 14 www.tandfonline.com
BF Bebo Jr, AA Vandenbark… - Journal of neuroscience …, 1996 - Wiley Online Library
… Mouse PLP 139-151 (HCLGKWLGHPDKF), 43 -64 (EKLIETYFSKNYQDYEYLINVI), and myelin basic protein 87-99 (PQKSQRTQDENPVVHF) were synthesized using solid phase …
Number of citations: 139 onlinelibrary.wiley.com
A Del Gatto, M Saviano, L Zaccaro - Molecules, 2021 - mdpi.com
Multiple sclerosis (MS) belongs to demyelinating diseases, which are progressive and highly debilitating pathologies that imply a high burden both on individual patients and on society. …
Number of citations: 10 www.mdpi.com
I Triantafyllakou, N Clemente, RK Khetavat… - Molecular …, 2022 - ACS Publications
Multiple sclerosis (MS) is one of the most common neurodegenerative diseases in young adults, with early clinical symptoms seen in the central nervous system (CNS) myelin sheaths …
Number of citations: 5 pubs.acs.org
D Jane-wit, M Yu, AE Edling, S Kataoka… - The Journal of …, 2002 - journals.aai.org
… Conversely, not all SWXJ immunogens contain the -KXXS- motif, as evidenced by the absence of the motif in the highly encephalitogenic myelin basic protein 87–99. Although the -…
Number of citations: 27 journals.aai.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。